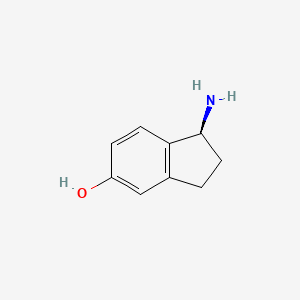
(S)-1-Amino-2,3-dihydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride is a chiral compound with significant interest in medicinal chemistry due to its potential pharmacological properties. This compound features an indane skeleton, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of an amino group and a hydroxyl group on the indane structure makes it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available indanone.
Reduction: Indanone is reduced to (S)-1-Amino-2,3-Dihydro-1H-Indene using a chiral reducing agent such as (S)-CBS catalyst.
Hydroxylation: The resulting compound is then hydroxylated at the 5-position using a suitable oxidizing agent like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides or acyl chlorides, base such as sodium hydride (NaH).
Major Products:
Oxidation: 1-Amino-2,3-Dihydro-1H-Inden-5-one.
Reduction: 1-Amino-2,3-Dihydro-1H-Indane.
Substitution: Various ethers or esters depending on the electrophile used.
Scientific Research Applications
(S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Chemical Biology: It is employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired pharmacological effects.
Comparison with Similar Compounds
1-Amino-2,3-Dihydro-1H-Indene: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
1-Hydroxy-2,3-Dihydro-1H-Indene: Lacks the amino group, affecting its interaction with biological targets.
1-Amino-2,3-Dihydro-1H-Inden-5-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness: (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride is unique due to the presence of both amino and hydroxyl groups on the indane skeleton. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and related fields.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(1S)-1-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9,11H,1,4,10H2/t9-/m0/s1 |
InChI Key |
BYWKFVGAEAECSB-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC(=C2)O |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040085.png)
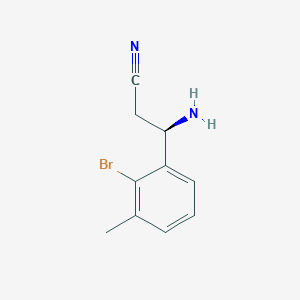
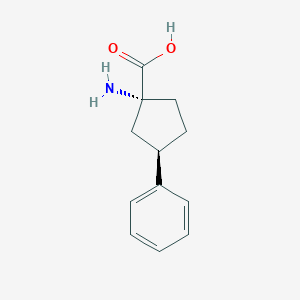
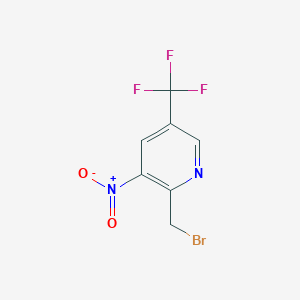
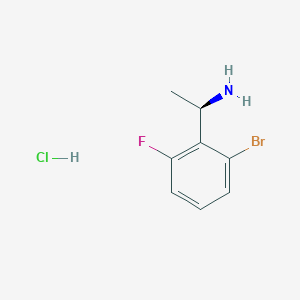
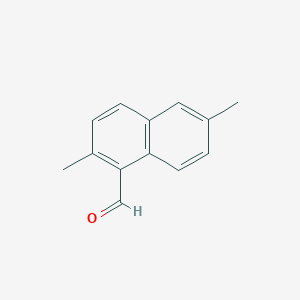
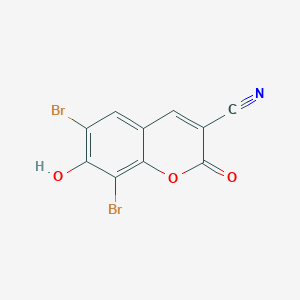
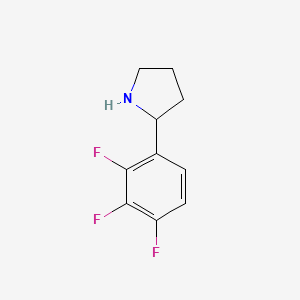
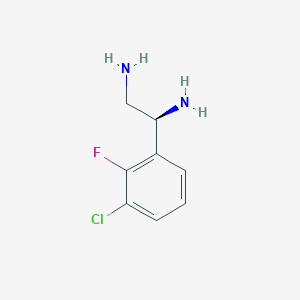

![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)
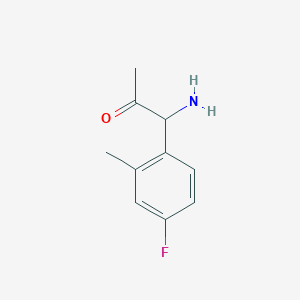
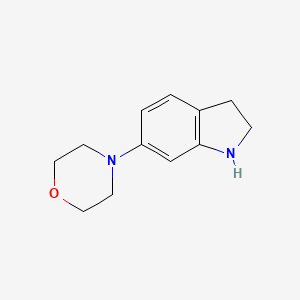
![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
